1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxypiperidine ring, and a carboxylic acid functional group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group provides protection to the piperidine nitrogen, allowing selective reactions to occur at other sites. The methoxy and carboxylic acid groups can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}cyclooctanecarboxylic acid: Similar in structure but with a cyclooctane ring instead of a piperidine ring.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Contains a phenylalanine moiety instead of a piperidine ring.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric Acid: Features an aminobutyric acid structure.
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid is unique due to its combination of the Fmoc group, methoxypiperidine ring, and carboxylic acid functionality. This unique structure provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methoxypiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-27-20-12-23(11-10-18(20)21(24)25)22(26)28-13-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,18-20H,10-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILGKMPRXOQDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.